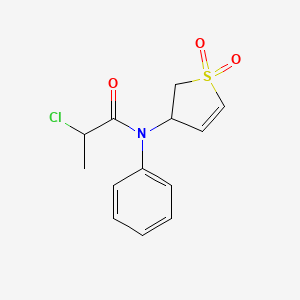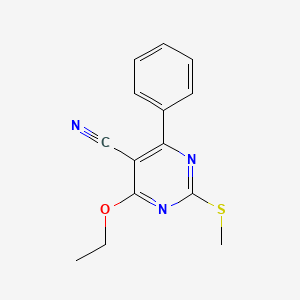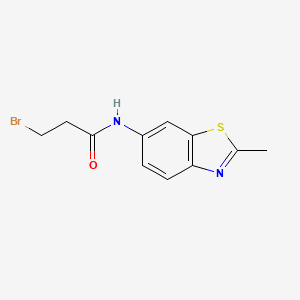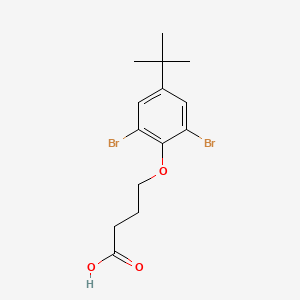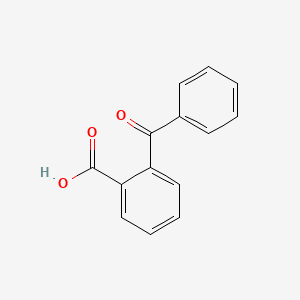
2-苯甲酰苯甲酸
概述
描述
2-Benzoylbenzoic acid, also known as Benzophenone-2-carboxylic acid, is a chemical compound with the linear formula C6H5COC6H4CO2H . It has a molecular weight of 226.23 . It is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist .
Molecular Structure Analysis
The molecular structure of 2-Benzoylbenzoic acid can be represented as C6H5COC6H4CO2H . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Benzoylbenzoic Acid is used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . It is more potent than ATP at homodimeric P2X7 receptors .Physical And Chemical Properties Analysis
2-Benzoylbenzoic acid has a molecular weight of 226.2274 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 436.4±28.0 °C at 760 mmHg and the melting point is 126-129 °C (lit.) .科学研究应用
色谱研究:
- Bieganowska 和 Petruczynik (1995) 研究了 2-苯甲酰苯甲酸衍生物在反相离子对高效薄层和柱色谱中的保留参数。这项研究提供了对离子对系统中分子相互作用的见解,这对类似化合物的分离和分析具有重要意义 (Bieganowska & Petruczynik, 1995).
有机合成和催化:
- Tesser 等人 (2002) 探索了非均相催化剂在 2-苯甲酰苯甲酸脱水反应中生成蒽醌中的应用。这项研究有助于开发合成有价值有机化合物的有效方法 (Tesser, Serio, Ambrosio, & Santacesaria, 2002).
- Santacesaria 等人 (2001) 研究了使用多功能反应器合成和纯化蒽醌,重点是 2-苯甲酰苯甲酸脱水反应。这项研究有助于理解重要有机化合物的生产和纯化 (Santacesaria, Scaglione, Apicella, Tesser, & Serio, 2001).
光敏化学:
- Jones、Pollastri 和 Porter (1996) 研究了 2-苯甲酰苯甲酸酯的光解,并得出结论,2-苯甲酰苯甲酸可以成为醇和硫醇的有效光敏保护基,突出了其在合成有机化学中的潜力 (Jones, Pollastri, & Porter, 1996).
除草剂活性:
- Sexton 和 Templeman (1948) 指出 2-苯甲酰苯甲酸衍生物作为潜在除草剂具有显着的生物活性,为农业科学中化学化合物的研究做出了贡献 (Sexton & Templeman, 1948).
安全和危害
作用机制
Target of Action
2-Benzoylbenzoic acid is a reagent used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that the primary targets of 2-Benzoylbenzoic acid are likely the P2X purinergic receptors. These receptors play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
Given its role in the synthesis of a p2x purinergic agonist, it can be inferred that it may interact with its targets (p2x purinergic receptors) to modulate their activity . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
Considering its role as a precursor in the synthesis of a p2x purinergic agonist, it may influence the purinergic signaling pathway . This pathway is involved in numerous physiological processes, including neurotransmission, inflammation, and pain perception.
Result of Action
Given its role in the synthesis of a p2x purinergic agonist, it may contribute to the modulation of purinergic signaling, potentially influencing processes such as neurotransmission, inflammation, and pain perception .
生化分析
Biochemical Properties
It is known that 2-Benzoylbenzoic acid is used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that 2-Benzoylbenzoic acid may interact with enzymes, proteins, and other biomolecules involved in purinergic signaling pathways.
Molecular Mechanism
It is known to be involved in the synthesis of BzATP Triethylammonium Salt , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS RN |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2-benzoylbenzoic acid is C14H10O3, and its molecular weight is 226.23 g/mol. []
A: 2-Benzoylbenzoic acid has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. [, , , ]
A: 2-Benzoylbenzoic acid can degrade under UV irradiation. This property has been utilized to develop it as a photolabile protecting group for alcohols and thiols. [, ] The degradation products vary depending on the reaction conditions and can include 3,3′-diphenylbiphthalidyl and 3-phenylphthalide. []
A: Yes, 2-benzoylbenzoic acid has been successfully incorporated as an ester side group in polysiloxanes for the development of free radical polymerization photoinitiators. []
A: While not a catalyst itself, 2-benzoylbenzoic acid is a key intermediate in the synthesis of benzanthrone, which is then used to synthesize the vat dye violanthrone. [] This process involves a series of reactions, including condensation and dimerization, showcasing the versatility of 2-benzoylbenzoic acid as a building block. []
A: Yes, density functional theory (DFT) calculations have been used to explore structural insights and molecular orbitals of 2-benzoylbenzoic acid. [] These studies provide information about its electronic structure, potential reactive sites, and charge delocalization. []
A: Yes, frozen-density embedding calculations have been explored to model the induced circular dichroism (ICD) of complexes between 2-benzoylbenzoic acid and chiral molecules like (-)-(R)-amphetamine. [] This method shows promise for understanding chiral recognition processes involving 2-benzoylbenzoic acid. []
A: Studies on 2-(4-methoxybenzoyl)benzoic acid analogues revealed that structural changes significantly impact sweetness. [] Principal component analysis and comparisons with sweet receptor models helped identify glucophores potentially interacting with sweet taste receptors. []
A: Yes, the substituent on the benzene ring can influence the equilibrium between the open and lactone forms of 2-benzoylbenzoic acid. [] For example, 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid (TCBBA) predominantly exists in the lactone form in the crystalline state. []
A: While specific formulation strategies for 2-benzoylbenzoic acid aren't extensively discussed in the provided research, its incorporation into polymers with amine co-reactants showcases a method to tune its photochemical properties and potentially influence its stability and release characteristics. []
A: The UV-photooxidative degradation of low-density polyethylene (LDPE) containing 2-benzoylbenzoic acid has been studied by measuring changes in carbonyl index, tensile strength, elongation at break, crystallinity, and density. [] These techniques help monitor the structural and physical changes in LDPE upon UV exposure. []
A: Quantitative 13C NMR analysis is employed to determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl, generated by chemical and photochemical reactions of 2-benzoylbenzoic acid. []
A: Early X-ray crystallographic studies revealed that 2-benzoylbenzoic acid exists in both anhydrous and hydrated forms, adopting an open conformation and forming centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic acid groups. []
A: 2-Benzoylbenzoic acid bridges organic chemistry, materials science, and photochemistry. Its use as a photolabile protecting group for alcohols and thiols highlights its value in organic synthesis. Additionally, its incorporation into polymers like polysiloxanes for photoinitiator applications exemplifies its relevance in materials science and photochemistry. [, ]
A: While the provided research papers don't directly address the environmental impact of 2-benzoylbenzoic acid, its use in textile treatment for antibacterial properties and pesticide degradation under UV irradiation suggests potential environmental implications that require further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine](/img/structure/B7754119.png)

![6-(1,3-Benzothiazol-2-yl)-7-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B7754128.png)
![4-[(2-Methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754130.png)
![2-benzyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754138.png)
![4-[(Z)-[(2-benzyl-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B7754142.png)
![2-benzyl-N-[(Z)-(4-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754147.png)
![3-[(4-Tert-butylphenyl)amino]-2,3-dihydro-1$l^{6}-thiophene-1,1-dione](/img/structure/B7754159.png)
